molecular formula C5H16Cl2N2 B1434632 3-Methylbutane-1,3-diamine dihydrochloride CAS No. 100516-73-2

3-Methylbutane-1,3-diamine dihydrochloride

Cat. No. B1434632
M. Wt: 175.1 g/mol
InChI Key: GJMKAYUUKYWLAE-UHFFFAOYSA-N
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Description

3-Methylbutane-1,3-diamine dihydrochloride is a synthetic organic compound with the chemical formula C5H16N2Cl2 . It has a molecular weight of 175.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Methylbutane-1,3-diamine dihydrochloride is 1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Methylbutane-1,3-diamine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 175.1 .

Scientific Research Applications

Synthesis and Cytotoxicity of Complexes

Research has led to the synthesis of enantiomerically pure complexes containing 3-methylbutane as a core structure, demonstrating significant cytotoxicity against certain cancer cell lines. The study by Dullin et al. (2006) on [1,2‐diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes reveals their potential in anticancer applications due to their antiproliferative effects, particularly noted in hormone-dependent and independent breast cancer as well as prostate cancer cell lines (Dullin, F. Dufrasne, M. Gelbcke, & R. Gust, 2006).

Nickel(II) and Copper(II) Complexes

In the field of coordination chemistry, the synthesis and characterization of nickel(II) and copper(II) complexes using Schiff base ligands derived from 3-methylbutane and related structures have been explored. The work by Bhowmik, Drew, and Chattopadhyay (2011) demonstrates the utility of these complexes in understanding the coordination chemistry and potential catalytic or material applications of such molecular systems (Bhowmik, Drew, & Chattopadhyay, 2011).

Chiral Lithium Diamides

The study of chiral lithium diamides derived from N-isopropyl valinol or alaninol, which are related to 3-methylbutane-1,3-diamine structures, offers insights into asymmetric synthesis and the development of novel organolithium reagents. Su et al. (2014) discuss the synthesis, crystal structures, and potential applications of these diamides in stereocontrolled synthesis (Su, J. Guang, W. Li, K. Wu, R. Hopson, & P. Williard, 2014).

Environmental and Green Chemistry Applications

The research on the synthesis of tetra-substituted imidazoles using (S)-3-Methyl-1, 1-Diphenylbutane-1, 2-Diamine as a catalyst by Rana et al. (2018) highlights the potential of 3-methylbutane-1,3-diamine derivatives in promoting environmentally benign reactions, showcasing its utility in green chemistry applications (Rana, A. Rahman, P. Roy, & H. Roy, 2018).

Bio-based Production of Diamines

Wang, Li, and Deng (2020) discuss the biosynthesis of diamines, including structures related to 3-methylbutane-1,3-diamine, for the sustainable production of polyamide plastics. This research signifies the importance of renewable raw materials in the synthesis of industrial chemicals and polymers (Wang, G. Li, & Y. Deng, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-methylbutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMKAYUUKYWLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutane-1,3-diamine dihydrochloride

CAS RN

100516-73-2
Record name 3-methylbutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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